molecular formula C11H20N2O4 B1336580 (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester CAS No. 796096-64-5

(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

Cat. No. B1336580
CAS RN: 796096-64-5
M. Wt: 244.29 g/mol
InChI Key: BRXKHIPPSTYCKO-QMMMGPOBSA-N
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Description

“(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester” is a type of methyl ester. Methyl esters are a common type of fatty acid, which are non-toxic, biodegradable, and sustainable oleochemicals . They are primarily derived from natural sources like vegetable oils and animal fats . Methyl esters are simple in structure and are widely used for fatty acid analysis, particularly for polyunsaturated fatty acids and those with functional groups .


Synthesis Analysis

Methyl esters are typically prepared by acid-catalyzed reactions with methanol, a process known as transesterification . Transesterification is the conversion of one ester to another via exchange of the alkoxy (OR) groups . It can be performed under both basic and acidic conditions . The mechanism under basic conditions is a two-step addition-elimination sequence . Under acidic conditions, the mechanism is PADPED .


Molecular Structure Analysis

Methyl esters have a simple structure . The general chemical formula for a methyl ester is RCOOCH3 where R is any alkyl group .


Chemical Reactions Analysis

Transesterification is a key reaction involving methyl esters . It involves the conversion of one ester into another through exchange of -OR groups . Transesterification can be performed under both basic and acidic conditions .


Physical And Chemical Properties Analysis

Methyl esters have various physical and chemical properties . They have a high content of fatty acid unsaturated esters . Methyl esters are water-soluble, show low toxicity, and can bind to cholesterol within the membrane .

Scientific Research Applications

Development of Antiviral Agents

Research has shown that structurally similar compounds to (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester have potential antiviral properties. For instance, derivatives of piperazine have been studied for their efficacy against influenza A virus strains, with some showing the ability to inhibit viral replication with low cytotoxicity .

Surfactant and Emulsifier Research

Compounds with ester groups, like (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester , can be modified to produce surfactants with specific properties. These surfactants can be used in various industries, from pharmaceuticals to cosmetics, for their emulsifying and surface-active properties .

Mechanism of Action

The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid . The carboxylate is then the nucleophile of an SN2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .

Safety and Hazards

Methyl esters can be harmful if swallowed, cause skin irritation, and may cause drowsiness or dizziness . They are also suspected of causing cancer and damaging fertility or the unborn child . They can cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed .

Future Directions

Recent achievements in the green and sustainable production of various chemicals from fatty acid methyl esters include oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions . These methods have great potential in the chemical industry .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXKHIPPSTYCKO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426858
Record name 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

CAS RN

796096-64-5
Record name 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of piperazine-1,2,4-tricarboxylic acid 1-tert-butyl ester 4-(9H-fluoren-9-ylmethyl) ester 2-methyl ester (2.03 mmol) in DMF (4.0 mL) was added diethylamine (5%) and the resulting solution was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo and purified using ethyl acetate/methanol (10%). ESI-MS m/z: 245(M+1), UV retention time: 0.78 min.
Name
piperazine-1,2,4-tricarboxylic acid 1-tert-butyl ester 4-(9H-fluoren-9-ylmethyl) ester 2-methyl ester
Quantity
2.03 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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